[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester
描述
The compound [2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid, Benzyl Ester is a stereochemically complex molecule featuring a bicyclic octahydrocyclopenta[b]pyrrole core. Key structural elements include:
- Bicyclic scaffold: The octahydrocyclopenta[b]pyrrole system provides conformational rigidity, influencing binding interactions .
- Substituents: A benzyl ester at the 2-position, an ethoxycarbonyl group on the 3-phenylpropyl side chain, and a propanoyl linker with defined stereochemistry ([2S,3aR,6aR]) .
- Functional roles: The benzyl ester enhances lipophilicity, while the ethoxycarbonyl group may modulate enzymatic stability .
This compound is structurally related to angiotensin-converting enzyme (ACE) inhibitors like Ramipril (HOE-498), which share the bicyclic pyrrolidine core but differ in ester substituents (e.g., ethyl vs. benzyl esters) .
属性
IUPAC Name |
benzyl (2S,3aR,6aR)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24+,25+,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMFAJWBVYHGL-CEISPFGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@H]2C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652567 | |
| Record name | Benzyl (2S,3aR,6aR)-1-[(2S)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356352-52-7 | |
| Record name | Benzyl (2S,3aR,6aR)-1-[(2S)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
The compound [2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta pyrrole-2-carboxylic acid, benzyl ester, commonly referred to as a derivative of the angiotensin-converting enzyme (ACE) inhibitors, has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H32N2O5
- Molecular Weight : 420.52 g/mol
- CAS Number : 87333-19-5
The compound functions primarily as an ACE inhibitor. ACE inhibitors are known to lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced blood volume, thereby decreasing blood pressure.
Cardiovascular Effects
Research indicates that this compound exhibits significant antihypertensive properties. In animal models, it has been shown to reduce systolic and diastolic blood pressure effectively. The compound's ability to inhibit ACE contributes to its cardiovascular benefits, particularly in conditions such as hypertension and heart failure.
Renal Protection
Studies have demonstrated that ACE inhibitors can provide renal protection by reducing glomerular hypertension and hyperfiltration. This compound has shown promise in protecting against diabetic nephropathy in rat models, suggesting its potential utility in managing diabetic kidney disease.
Neuroprotective Effects
Emerging evidence suggests that ACE inhibitors may also exert neuroprotective effects. Research indicates that the compound could potentially mitigate oxidative stress and inflammation in neuronal tissues, which is crucial in neurodegenerative diseases.
Study 1: Antihypertensive Efficacy
A study published in the American Journal of Physiology evaluated the efficacy of this compound in hypertensive rat models. The results demonstrated a significant reduction in blood pressure over a 24-hour period post-administration compared to control groups. The study highlighted the compound's long-lasting effects on cardiovascular health .
Study 2: Renal Function Improvement
In a clinical trial involving patients with chronic kidney disease (CKD), the compound was associated with improved renal function markers such as serum creatinine and albuminuria levels. The trial concluded that the compound could be beneficial for patients with CKD by slowing disease progression .
Study 3: Neuroprotective Mechanisms
Research published in Neuroscience Letters indicated that the compound could reduce neuronal apoptosis in models of oxidative stress. The study found that treatment with the compound significantly decreased markers of oxidative damage and inflammation in neuronal cells .
Data Tables
相似化合物的比较
Stereochemical Variants
Key Insight : Stereochemistry at 3a and 6a positions ([R] vs. [S]) significantly impacts molecular conformation and target binding. The target compound’s [3aR,6aR] configuration may alter pharmacokinetics compared to Ramipril’s [3aS,6aS] form .
Functional Group Modifications
Synthetic Considerations: Benzyl esters require hydrogenolysis (Pd/C, H2) for deprotection, whereas ethyl esters undergo hydrolysis under physiological conditions .
Structural Analogs in Drug Development
- Belactosin Derivatives : Feature cyclopropane rings and benzyl ester moieties. The target compound’s bicyclic core offers similar rigidity but with distinct stereoelectronic properties .
- Knorr Pyrrole Synthesis Intermediates: Benzyl acetoacetate derivatives share ester functionality but lack the bicyclic scaffold, limiting their biological targeting .
- D-Threonine Benzyl Ester Hydrochloride : Demonstrates antimicrobial activity via phenylacetamido groups, contrasting with the ACE-targeted design of the target compound .
Pharmacological Potential
- Prodrug Strategy : Benzyl esters improve membrane permeability, with hydrolysis yielding active carboxylic acids in vivo .
常见问题
Q. What synthetic strategies are employed to introduce the benzyl ester moiety in this compound?
The benzyl ester group is typically introduced via coupling reactions using carbodiimide-based reagents. For example:
- EDC-HOBt method : Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with benzyl alcohol .
- DCC-mediated esterification : Use of dicyclohexylcarbodiimide (DCC) for condensation between a carboxylic acid and benzyl alcohol, as demonstrated in the synthesis of Belactosin derivatives .
- Solid-phase peptide synthesis (SPPS) : Benzyl esters are formed using benzyl alcohol derivatives for carboxyl group protection, with DPCDI (diphenyl chlorophosphate) activation .
Q. How is the benzyl ester deprotected without compromising the compound’s stereochemical integrity?
Deprotection is achieved via:
- Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ester to yield the free carboxylic acid while preserving stereocenters .
- Acidic conditions : Selective removal using HCl in dioxane or HBr in acetic acid, particularly when tert-butyl esters or acid-sensitive groups are present .
Q. What analytical techniques validate the compound’s structure and purity?
- NMR spectroscopy : Confirms stereochemistry (e.g., coupling constants for octahydrocyclopenta[6]pyrrole) and benzyl ester integration .
- RP-HPLC : Assesses enantiomeric purity post-synthesis, especially critical for peptide derivatives .
- X-ray crystallography : Resolves complex bicyclic conformations, as seen in related compounds .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes during cyclopenta[6]pyrrole ring formation?
Stereocontrol is achieved through:
- Chiral auxiliaries : Use of (1R)-1-ethoxycarbonyl-3-phenylpropyl groups to direct amide bond formation .
- Temperature modulation : Low-temperature coupling (-20°C to 20°C) minimizes racemization in peptide-like intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps .
Q. What mechanistic insights explain the catalytic efficiency of 6-halo-2-pyridones in benzyl ester aminolysis?
6-Chloro-2-pyridone acts as a bifunctional Brønsted acid/base catalyst:
Q. How do structural modifications (e.g., benzyl ester vs. ethyl ester) impact biological activity in related compounds?
SAR studies on 3-epi-deoxynegamycin derivatives reveal:
Q. What challenges arise in synthesizing derivatives with carboxylate groups in the benzyl ester moiety?
Key issues include:
- Chemoselective reduction : Converting terephthalate esters to benzyl alcohols without over-reduction .
- Selective deprotection : Differentiating Boc and tert-butyl esters under acidic conditions requires precise stoichiometry (e.g., 4 M HCl/dioxane) .
Experimental Design & Data Analysis
Q. How to resolve contradictions in catalytic efficiency between organocatalysts and traditional methods for benzyl ester aminolysis?
- Control experiments : Compare yields under strictly dry vs. ambient conditions to validate 6-halo-2-pyridone’s moisture tolerance .
- Kinetic studies : Monitor reaction progress via FT-IR to quantify rate enhancements from dual activation mechanisms .
Q. What strategies optimize enantiomeric excess (ee) in multi-step syntheses of this compound?
- Chiral chromatography : Use of Chiralpak® columns for intermediate purification .
- Dynamic kinetic resolution : Leverage reversible ring-opening of cyclopenta[6]pyrrole to correct stereochemical errors .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
